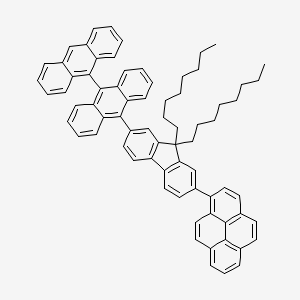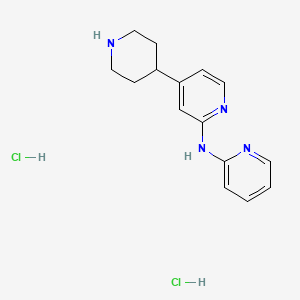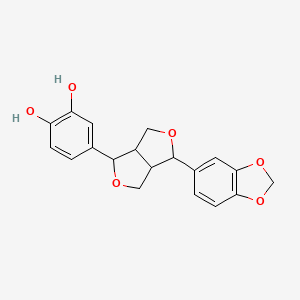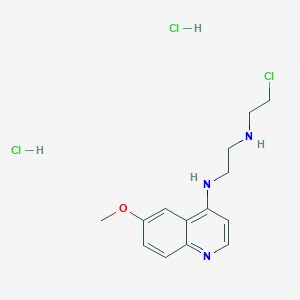
4-((2-((2-Chloroethyl)amino)ethyl)amino)-6-methoxyquinoline dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ICR-190 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role as a mutagen, which means it can induce genetic mutations. This characteristic makes it a valuable tool in genetic research and studies related to DNA damage and repair mechanisms.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ICR-190 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that confer its mutagenic properties. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.
Industrial Production Methods
Industrial production of ICR-190 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.
化学反应分析
Types of Reactions
ICR-190 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in reactions involving ICR-190 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving ICR-190 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more reactive intermediates, while substitution reactions can yield a variety of derivatives with different functional groups.
科学研究应用
ICR-190 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and the effects of different functional groups.
Biology: ICR-190 is employed in genetic research to induce mutations and study DNA repair mechanisms. It is also used to investigate the effects of mutagens on cellular processes.
Medicine: The compound’s mutagenic properties make it a valuable tool in cancer research, where it is used to study the mechanisms of carcinogenesis and the development of cancer therapies.
Industry: ICR-190 can be used in the development of new materials and chemicals, particularly those that require specific structural modifications.
作用机制
The mechanism of action of ICR-190 involves its interaction with DNA, where it induces mutations by intercalating between DNA bases. This intercalation disrupts the normal base pairing and can lead to errors during DNA replication. The compound’s mutagenic effects are primarily due to its ability to form covalent bonds with DNA, resulting in structural changes that can trigger cellular responses such as DNA repair or apoptosis.
相似化合物的比较
ICR-190 can be compared to other mutagenic compounds, such as ICR-191 and various platinum-based drugs like cisplatin, carboplatin, and oxaliplatin. While these compounds share some similarities in their ability to induce genetic mutations, ICR-190 is unique in its specific mechanism of action and the types of mutations it induces. The following are some similar compounds:
ICR-191: Another mutagenic compound with similar properties but different structural characteristics.
Cisplatin: A platinum-based drug used in cancer therapy, known for its ability to form covalent bonds with DNA and induce apoptosis.
Carboplatin: Similar to cisplatin but with a different side effect profile and mechanism of action.
Oxaliplatin: Another platinum-based drug with unique properties and applications in cancer treatment.
ICR-190 stands out due to its specific interactions with DNA and its broad range of applications in scientific research.
属性
CAS 编号 |
38925-89-2 |
|---|---|
分子式 |
C14H20Cl3N3O |
分子量 |
352.7 g/mol |
IUPAC 名称 |
N-(2-chloroethyl)-N'-(6-methoxyquinolin-4-yl)ethane-1,2-diamine;dihydrochloride |
InChI |
InChI=1S/C14H18ClN3O.2ClH/c1-19-11-2-3-13-12(10-11)14(4-6-17-13)18-9-8-16-7-5-15;;/h2-4,6,10,16H,5,7-9H2,1H3,(H,17,18);2*1H |
InChI 键 |
QDFVQWOAZRXRKT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(C=CN=C2C=C1)NCCNCCCl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]-2-fluorobenzoyl]amino]pentanedioic acid](/img/structure/B15126016.png)
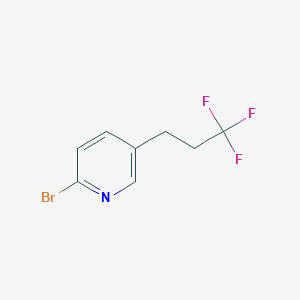
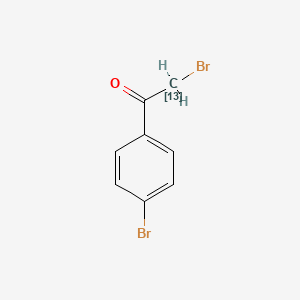
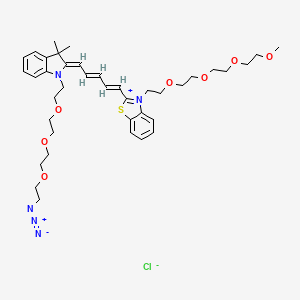
![6-Chloro-3-methyl-[1,2]oxazolo[4,5-b]pyrazine](/img/structure/B15126037.png)

![(R)-N,N-Dimethyl-6,7-diphenyl-1,12-(epoxyphosphanooxy)dibenzo[e,g][1,4]diazocin-14-amine](/img/structure/B15126061.png)
![Benzo[d][1,3]dioxole-5-carbonyl fluoride](/img/structure/B15126070.png)


![N-(2-(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)ethyl)cyclopentanamine](/img/structure/B15126081.png)
